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molecular formula C12H18O2 B159206 alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene CAS No. 1999-85-5

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Cat. No. B159206
M. Wt: 194.27 g/mol
InChI Key: UGPWRRVOLLMHSC-UHFFFAOYSA-N
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Patent
US05719096

Procedure details

1,3-Bis(2-t-butylperoxy-2-propyl)benzene (meta I) was prepared by reacting 29.7 grams (0.231 mole) of aqueous 70% t-butyl hydroperoxide with 20.4 grams (0.105 mole) of 1,3-bis(2-hydroxy-2-propyl)benzene in the presence of 26.8 grams (0.21 mole) of 77% sulfuric acid according to the procedure of Example I. The stripped product weighed 32.6 grams. It crystallized upon cooling and had a melting point of 45°-52° C. This example is for comparative purposes and does not fall under the specifications of this invention. The peroxide assay was 97% of theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][OH:6])([CH3:4])([CH3:3])[CH3:2].O[C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([OH:20])([CH3:19])[CH3:18])[CH:12]=1)([CH3:10])[CH3:9].S(=O)(=O)(O)O>>[C:1]([O:5][O:6][C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([O:20][O:5][C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:19])[CH3:18])[CH:12]=1)([CH3:10])[CH3:9])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Two
Name
Quantity
20.4 g
Type
reactant
Smiles
OC(C)(C)C1=CC(=CC=C1)C(C)(C)O
Step Three
Name
Quantity
26.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OOC(C)(C)C1=CC(=CC=C1)C(C)(C)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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